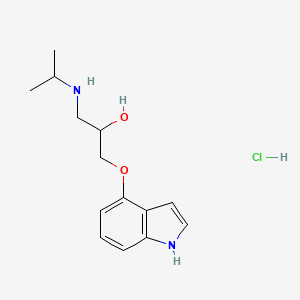
Methyl3-methoxypropanimidatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-methoxypropanimidatehydrochloride is an organic compound with the molecular formula C4H10ClN2O. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is often utilized as a reagent in the preparation of other chemical substances and has applications in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-methoxypropanimidatehydrochloride typically involves the reaction of methyl 3-methoxypropionate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
- Methyl 3-methoxypropionate is reacted with an amine (e.g., methylamine) in the presence of hydrochloric acid.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidate hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl3-methoxypropanimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amine or other reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl3-methoxypropanimidatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl3-methoxypropanimidatehydrochloride involves its ability to react with nucleophiles, such as amines and alcohols, to form imidate derivatives. These reactions are facilitated by the presence of the hydrochloride group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
- Methyl 2-methylpropionimidate hydrochloride
- Methyl 3-methoxypropionate
- 3-Methoxypropanimidamide hydrochloride
Comparison: Methyl3-methoxypropanimidatehydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. For example, Methyl 2-methylpropionimidate hydrochloride has a different substitution pattern, which affects its reactivity and applications.
Propriétés
Numéro CAS |
61737-87-9 |
|---|---|
Formule moléculaire |
C5H12ClNO2 |
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
methyl 3-methoxypropanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-4-3-5(6)8-2;/h6H,3-4H2,1-2H3;1H |
Clé InChI |
KURHUZOQMZQFMU-UHFFFAOYSA-N |
SMILES canonique |
COCCC(=N)OC.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B8754667.png)







![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro](/img/structure/B8754738.png)
